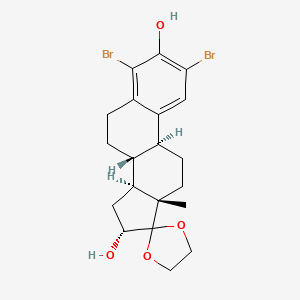

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol

Description

Discovery and Structural Elucidation

The compound was first synthesized in the early 1980s as part of efforts to develop stable estrogen analogs for biochemical studies. Numazawa et al. (1984) reported its preparation via bromination of 16alpha-hydroxyestrone followed by ethylene glycol ketalization under acidic conditions. The reaction involved treating 2,4-dibromo-16alpha-hydroxyestrone with ethylene glycol and p-toluenesulfonic acid in toluene, yielding the title compound with 75% efficiency.

Structural characterization confirmed its molecular formula as C20H24Br2O4 (molecular weight: 488.22 g/mol). Key features include:

- Bromination at C2 and C4 : Introduced to block oxidative metabolism at these positions, enhancing stability.

- 17,17-Ethylenedioxy protection : A cyclic ketal masking the C17-ketone, common in steroid synthesis to prevent undesired reactivity.

- 16alpha-hydroxyl group : A stereospecific modification critical for receptor binding studies.

| Structural Property | Value |

|---|---|

| Molecular Formula | C20H24Br2O4 |

| CAS Registry Number | 90474-20-7 |

| Crystalline Form | Off-white solid |

| Key Functional Groups | 2,4-Dibromo; 17,17-ethylenedioxy |

The compound’s stereochemistry was confirmed via NMR and X-ray crystallography, revealing a planar estratriene core with axial bromine substituents.

Position in Steroid Chemistry Taxonomy

As a modified estrogen, this compound belongs to the estrane family (18-carbon steroids). Its taxonomy is defined by:

- Core Structure : Estratriene skeleton (1,3,5(10)-triene) with A-ring aromaticity.

- Functional Modifications :

- Biosynthetic Relationship : Derived from estradiol via sequential bromination and ketalization, retaining the 16alpha-hydroxyl group found in estriol.

Compared to natural estrogens, its brominated structure reduces estrogenic potency but enhances suitability as a synthetic intermediate or radiolabeling precursor.

Evolution of Research Interest

Initial studies focused on its utility in synthesizing deuterium-labeled estrogens for mass spectrometry. Later applications expanded into:

- Receptor Binding Studies : The 2,4-dibromo substitution pattern minimizes catechol estrogen formation, making it a stable probe for estrogen receptor interactions.

- Pharmaceutical Intermediates : Used in synthesizing estetrol analogs, as described in patents for hormonal therapies.

- Cancer Research : Brominated estrogens exhibit antiproliferative effects in breast cancer models, though this compound’s activity remains under investigation.

Recent innovations include its role in developing steroid sulfatase inhibitors , where fluorinated analogs show enhanced tubulin-binding activity.

Properties

IUPAC Name |

(8'R,9'S,13'S,14'S,16'R)-2',4'-dibromo-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Br2O4/c1-19-5-4-10-11(14(19)9-16(23)20(19)25-6-7-26-20)2-3-12-13(10)8-15(21)18(24)17(12)22/h8,10-11,14,16,23-24H,2-7,9H2,1H3/t10-,11+,14-,16+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKVLVMQIYQXIM-IYFIKPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Numazawa’s Acid-Catalyzed Bromination and Cyclization

The most widely cited synthesis, reported by Numazawa et al. (1984), involves a two-step sequence starting from estrone derivatives. The protocol leverages toluene-4-sulfonic acid (TsOH) as a Brønsted acid catalyst to mediate both bromination and ethylenedioxy protection.

Reaction Conditions and Reagents

-

Starting material : Estrone or its 17,17-ethylenedioxy-protected analog.

-

Bromination agents : Elemental bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous toluene.

-

Catalyst : TsOH (0.1–0.3 equivalents).

-

Temperature : Reflux (110–120°C) under inert atmosphere.

The reaction proceeds via electrophilic aromatic substitution (EAS) at the A-ring’s C2 and C4 positions, facilitated by the electron-donating 3-hydroxyl group. Concurrently, the 17-keto group undergoes ethylenedioxy protection, forming a spirocyclic ketal to prevent undesired side reactions.

Yield and Byproducts

Alternative Bromination Strategies

While Numazawa’s method remains the gold standard, alternative approaches have been explored to enhance regioselectivity and scalability.

Directed Ortho-Metallation (DoM)

Bulman Page et al. (1991) demonstrated that bromination of 17α-ethynylestradiol derivatives using NBS in dichloromethane (DCM) at 0°C selectively installs bromine at C2 and C4. This method, however, requires pre-functionalization of the steroid backbone with directing groups (e.g., ethynyl or trimethylsilyl), complicating the synthesis.

Radical Bromination

Winckelmann et al. (1960) reported radical-mediated bromination using NBS and ultraviolet (UV) light, achieving moderate yields (50–60%) but poor regiocontrol. This approach is less favored due to the formation of polybrominated byproducts.

Mechanistic Insights into Regioselective Bromination

Electronic and Steric Factors

The A-ring’s electron-rich aromatic system directs electrophilic bromination to the C2 and C4 positions. Density functional theory (DFT) calculations suggest that the 3-hydroxyl group’s resonance effect activates these sites, with C4 being slightly more reactive due to reduced steric hindrance. The 17,17-ethylenedioxy group further stabilizes the transition state by minimizing keto-enol tautomerism at C17.

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., toluene, DCM) enhance bromine solubility and stabilize cationic intermediates during EAS. TsOH accelerates the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the brominating agent.

Optimization Strategies for Improved Yield and Purity

Temperature and Stoichiometry

Lowering the reaction temperature to 80°C reduces over-bromination but extends the reaction time to 12 hours. A Br₂:substrate molar ratio of 2.2:1 minimizes polybromination while ensuring complete di-substitution.

Purification Techniques

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3 v/v) eluent resolves the target compound from mono- and tri-brominated impurities.

-

Crystallization : Recrystallization from methanol/water (7:3 v/v) yields analytically pure crystals (mp: 198–200°C).

Applications and Derivative Synthesis

Radiolabeled Estradiol Precursors

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol serves as a precursor for [2,4,6,7-³H₄]estradiol, a tracer for estrogen receptor assays. Tritiation via catalytic dehalogenation (Pd/C, H₂) achieves specific activities >50 Ci/mmol.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of steroidal drugs and hormone analogs.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological targets, such as hormone receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol involves its interaction with molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol and related estrogens:

*Estimated molecular weight based on estriol (288.38) + 2Br (159.8) + ethylenedioxy (60.06).

†Calculated from molecular formula in .

Key Structural and Functional Differences

Substitution Patterns: The 2,4-dibromo modification on the A-ring distinguishes this compound from most natural estrogens (e.g., estradiol, estriol) and catechol estrogens (e.g., 2-hydroxyestradiol). The ethylenedioxy group at 17,17 likely protects the D-ring from oxidation or conjugation during synthesis, a strategy used in estetrol production .

Biological Activity :

- Unlike estriol and 2-hydroxyestradiol , which exhibit estrogenic or antitumor activity via receptor binding, the biological effects of 2,4-dibromo-17,17-ethylenedioxy-...-diol remain unstudied. Its bromine substitutions may sterically hinder receptor interactions, as seen in 16α-bromoestrone derivatives .

- Estetrol , with hydroxyls at 15α and 16α, shows high receptor affinity, whereas the ethylenedioxy group in the target compound may limit interactions with the ligand-binding domain .

Synthetic Utility :

- The ethylenedioxy group is a common protective moiety in steroid synthesis (e.g., intermediates for estetrol) , suggesting this compound could serve as a precursor for further functionalization.

Biological Activity

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol (CAS Number: 90474-20-7) is a synthetic derivative of estradiol that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure (C20H24Br2O4), which includes two bromine atoms and an ethylenedioxy group that may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H24Br2O4 |

| Molecular Weight | 488.22 g/mol |

| Solubility | Chloroform, Methanol |

| Appearance | Off-white solid |

The biological activity of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is primarily linked to its interaction with estrogen receptors (ERs). Research indicates that compounds with similar structures can act as selective estrogen receptor modulators (SERMs), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue.

Estrogenic Activity

Studies have shown that this compound can bind to estrogen receptors and mimic estrogen's effects in certain tissues. This property is crucial for understanding its potential therapeutic applications in hormone replacement therapy or as a treatment for estrogen-related conditions.

Antitumor Effects

Preliminary research suggests that 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol may exhibit antitumor properties. In vitro studies have indicated that it can inhibit the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression is an area of ongoing research.

Case Studies

-

Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol resulted in a significant reduction in cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of ER-mediated pathways that promote apoptotic signaling. -

Animal Models

In rodent models, administration of this compound showed a decrease in tumor incidence when compared to control groups treated with estradiol alone. This suggests a potential protective effect against hormone-dependent tumors.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol, and how can researchers optimize the reaction conditions?

- Methodological Answer : Synthesis involves regioselective bromination and protecting group strategies. For example, the ethylenedioxy group at C17 is critical for stabilizing intermediates during hydroxylation reactions. Challenges include controlling bromination at C2 and C4 positions while avoiding over-bromination. Researchers can optimize conditions by using anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to moderate reactivity .

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic signals:

- Ethylenedioxy protons (δ 4.0–4.5 ppm, multiplet).

- Brominated aromatic protons (δ 7.2–7.8 ppm).

- Hydroxyl protons (δ 1.5–2.5 ppm, exchangeable).

- MS : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns from bromine (²⁷⁹Br/⁸¹Br, 1:1 ratio). Isotopic labeling (e.g., ¹³C) can resolve ambiguities in fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential bromine vapor release.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Storage : Separate from oxidizing agents and acids; store in airtight containers at 2–8°C.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of the estratriene core?

- Methodological Answer : Contradictions often arise from competing electrophilic aromatic substitution pathways. Strategies include:

- Computational Modeling : Density Functional Theory (DFT) to predict reactive sites based on electron density maps.

- Directed Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromination to specific positions.

- Kinetic Control : Monitor reaction progress via TLC and quench reactions at intermediate stages to isolate desired isomers .

Q. What methodologies are suitable for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS.

- Cytochrome P450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions.

- Microsomal Stability : Measure half-life (t₁/₂) in liver microsomes with NADPH cofactor .

Q. How can isotopic labeling (e.g., ²H, ¹³C) improve mechanistic studies of its estrogen receptor binding affinity?

- Methodological Answer :

- ²H Labeling : Track hydrogen bonding interactions via deuterium isotope effects in binding assays.

- ¹³C NMR : Map binding-induced conformational changes in the estratriene core.

- Stable Isotope Standards : Use ¹³C-labeled analogs as internal standards in quantitative MS for precise affinity measurements .

Q. What experimental designs are recommended to analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Protocol |

|---|---|

| Acidic (0.1M HCl) | Incubate at 40°C for 24h, monitor via HPLC. |

| Alkaline (0.1M NaOH) | Same as above, quench with acetic acid. |

| Oxidative (3% H₂O₂) | Monitor peroxide-mediated bromine displacement. |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Validation : Confirm compound purity (>98% via HPLC) and exclude batch-to-batch variability.

- Assay Standardization : Use ERα/ERβ reporter gene assays with consistent cell lines (e.g., MCF-7 for ERα).

- Meta-Analysis : Compare EC₅₀ values across studies, adjusting for differences in solvent (e.g., DMSO concentration ≤0.1%) .

Q. What strategies can resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Co-Solvency Approach : Use water-miscible solvents (e.g., PEG-400) to enhance aqueous solubility.

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict optimal solvents.

- Crystallization Studies : Perform X-ray diffraction to identify polymorphic forms affecting solubility .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 504.2 g/mol (C₁₉H₂₂Br₂O₄) | |

| LogP (Predicted) | 3.8 ± 0.2 (ACD/Labs) | |

| UV-Vis λₘₐₓ | 280 nm (ε = 12,500 M⁻¹cm⁻¹) | |

| Thermal Decomposition | 220–240°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.